N-Phenethyl-2-(3-phenylpropoxy)aniline
CAS No.: 1040687-84-0
Cat. No.: VC2621642
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040687-84-0 |
---|---|
Molecular Formula | C23H25NO |
Molecular Weight | 331.4 g/mol |
IUPAC Name | N-(2-phenylethyl)-2-(3-phenylpropoxy)aniline |
Standard InChI | InChI=1S/C23H25NO/c1-3-10-20(11-4-1)14-9-19-25-23-16-8-7-15-22(23)24-18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16,24H,9,14,17-19H2 |
Standard InChI Key | VIPABZHIOTYRGS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Phenethyl-2-(3-phenylpropoxy)aniline possesses a complex structure characterized by an aniline core with two key substituents: a phenethyl group attached to the nitrogen atom and a phenylpropoxy group at the ortho position of the aniline ring. This structural arrangement creates a molecule with multiple aromatic rings connected by flexible linkers, potentially allowing for various conformational states that may influence its biological activity and chemical reactivity.
The structural formula can be represented using various chemical notation systems:
Notation System | Representation |
---|---|
Molecular Formula | C23H25NO |
IUPAC Name | N-(2-phenylethyl)-2-(3-phenylpropoxy)aniline |
SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCC3=CC=CC=C3 |
Standard InChI | InChI=1S/C23H25NO/c1-3-10-20(11-4-1)14-9-19-25-23-16-8-7-15-22(23)24-18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16,24H,9,14,17-19H2 |
Standard InChIKey | VIPABZHIOTYRGS-UHFFFAOYSA-N |
The compound features three aromatic rings connected by flexible carbon chains, creating a molecule with considerable conformational flexibility. The central aniline nitrogen serves as a potential hydrogen bond donor, while the ether oxygen can function as a hydrogen bond acceptor.
Physical and Chemical Properties
N-Phenethyl-2-(3-phenylpropoxy)aniline possesses several important physical and chemical properties that define its behavior in various environments and reactions:
Property | Value |
---|---|
Molecular Weight | 331.4 g/mol |
Physical State at Room Temperature | Solid (inferred based on similar compounds) |
Solubility | Likely soluble in organic solvents such as DMF, DMSO, and alcohols; limited water solubility expected |
Functional Groups | Secondary amine, ether linkage, aromatic rings |
PubChem Compound ID | 28308884 |
The presence of both hydrophobic aromatic regions and a polar amine group suggests amphiphilic characteristics, which may influence its solubility profile and potential for molecular interactions.
Chemical Reactivity
The chemical reactivity of N-Phenethyl-2-(3-phenylpropoxy)aniline can be predicted based on its structural features:
-
The secondary amine group can participate in various reactions including:
-
Nucleophilic substitution reactions
-
Acylation to form amides
-
Alkylation to form tertiary amines
-
-
The ether linkage is relatively stable but may be cleaved under strong acidic conditions.
-
The aromatic rings can undergo typical electrophilic aromatic substitution reactions, although reactivity may be influenced by the electronic effects of the substituents.
Synthesis and Preparation
Reaction Conditions
The synthesis of similar compounds suggests that the preparation of N-Phenethyl-2-(3-phenylpropoxy)aniline likely requires:
-
Anhydrous conditions to prevent side reactions
-
Moderate heating (50-80°C) to facilitate nucleophilic substitution
-
Basic conditions (K₂CO₃ or similar bases) to deprotonate the hydroxyl and amino groups
-
Purification by chromatographic techniques to isolate the final product
The synthesis might follow a similar pathway to that described for quinoline derivatives, where N-alkylation occurs under basic conditions in DMF .
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of N-Phenethyl-2-(3-phenylpropoxy)aniline would typically include multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons, methylene groups, and the NH proton
-
¹³C NMR would confirm the carbon framework
-
-
Mass Spectrometry:
-
Expected molecular ion peak at m/z 331 corresponding to the molecular weight
-
Fragmentation pattern likely involving cleavage at the ether and C-N bonds
-
-
Infrared Spectroscopy:
-
Characteristic bands for N-H stretching, C-H stretching, and C-O-C ether linkage
-
Chromatographic Methods
Purification and analysis of N-Phenethyl-2-(3-phenylpropoxy)aniline would likely employ:
-
Column Chromatography:
-
Silica gel with appropriate solvent systems for purification
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC for analysis and purity determination
-
-
Thin-Layer Chromatography (TLC):
-
For reaction monitoring and purity assessment
-
Structure-Based Computational Analysis
Molecular Modeling Insights
Computational modeling of N-Phenethyl-2-(3-phenylpropoxy)aniline can provide valuable insights into its three-dimensional structure and potential interactions:
-
Conformational Analysis:
-
The flexible linkers allow multiple conformations, with intramolecular interactions potentially stabilizing specific arrangements
-
Energy minimization would reveal preferred conformational states
-
-
Electrostatic Potential Mapping:
-
The nitrogen center would exhibit partial negative charge
-
The aromatic rings would demonstrate characteristic π-electron distribution
-
-
Docking Studies:
-
Potential biological targets could be explored through molecular docking simulations
-
Binding mode predictions could guide further experimental investigations
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume